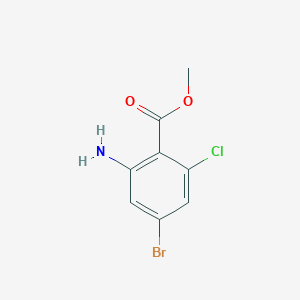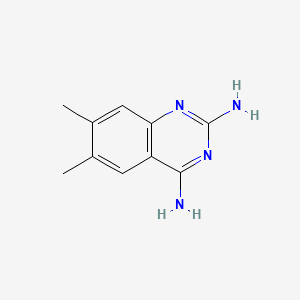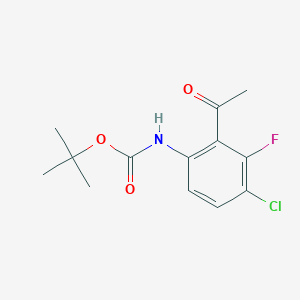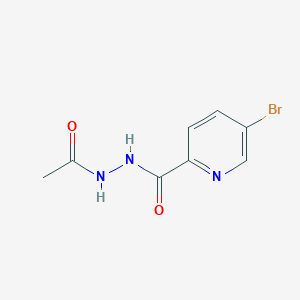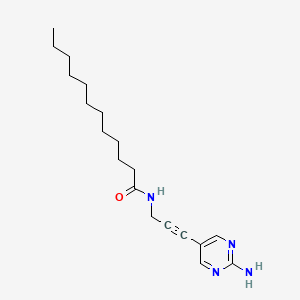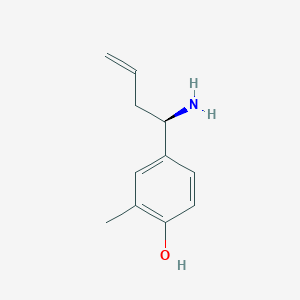
(R)-4-(1-Aminobut-3-en-1-yl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol is a chiral organic compound with a unique structure that includes an amino group and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 1-bromo-3-butene.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols and amines.
科学的研究の応用
®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain.
類似化合物との比較
Similar Compounds
- 2-[(1R)-1-Aminobut-3-en-1-yl]-6-bromophenol
- 3-[(1R)-1-Aminobut-3-en-1-yl]-2-methoxybenzonitrile
Uniqueness
®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol is unique due to its specific chiral configuration and the presence of both an amino group and a phenol group, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
4-[(1R)-1-aminobut-3-enyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h3,5-7,10,13H,1,4,12H2,2H3/t10-/m1/s1 |
InChIキー |
PZRDIVRMCZJVJK-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@@H](CC=C)N)O |
正規SMILES |
CC1=C(C=CC(=C1)C(CC=C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine](/img/structure/B12969908.png)

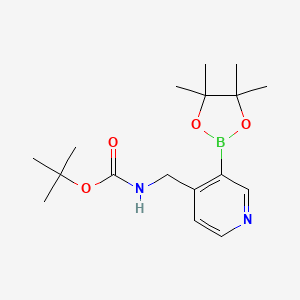
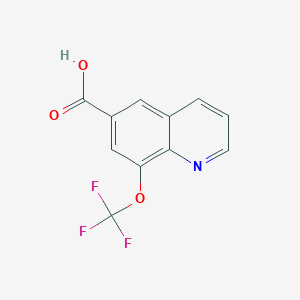
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

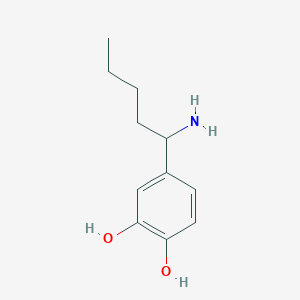
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
